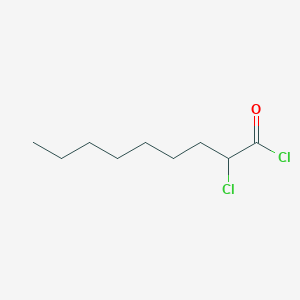![molecular formula C24H23ClFNO2 B8669360 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride](/img/structure/B8669360.png)
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:
Formation of the p-fluorobenzoyl-piperidine intermediate: This involves the reaction of p-fluorobenzoyl chloride with piperidine under controlled conditions.
Coupling with acetonaphthone: The intermediate is then coupled with 2’-acetonaphthone to form the final compound.
Purification and crystallization: The crude product is purified using techniques such as recrystallization to obtain the final product in its hydrochloride salt form.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for creating analogs with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a small molecule drug, it serves as a model compound for studying NMDA receptor antagonists and their chemical properties.
Biology: Its effects on cellular processes and receptor interactions make it a valuable tool for biological research, particularly in understanding the mechanisms of NMDA receptor antagonism.
Mécanisme D'action
The primary mechanism of action of 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride involves its antagonistic effects on NMDA receptors. By binding to these receptors, the compound inhibits the excessive influx of calcium ions, which can lead to neuronal damage during events such as ischemia. This protective effect is thought to be mediated through the modulation of glutamate signaling pathways, which are critical for synaptic transmission and plasticity .
Comparaison Avec Des Composés Similaires
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride can be compared to other NMDA receptor antagonists, such as:
Ketamine: A well-known NMDA receptor antagonist used for its anesthetic and antidepressant effects.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonistic properties.
What sets this compound apart is its specific chemical structure, which may confer unique pharmacological properties and a different safety profile compared to these other compounds .
Propriétés
Formule moléculaire |
C24H23ClFNO2 |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H22FNO2.ClH/c25-22-9-7-18(8-10-22)24(28)19-11-13-26(14-12-19)16-23(27)21-6-5-17-3-1-2-4-20(17)15-21;/h1-10,15,19H,11-14,16H2;1H |
Clé InChI |
WCHMXQYBLWIZCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
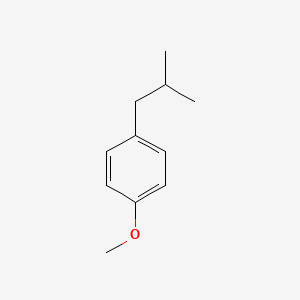
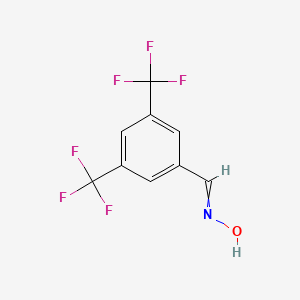
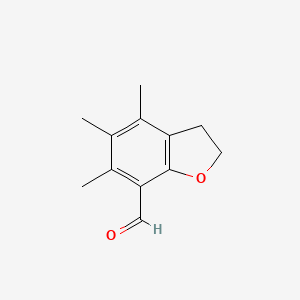
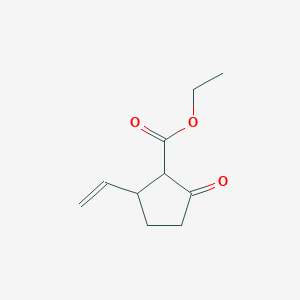

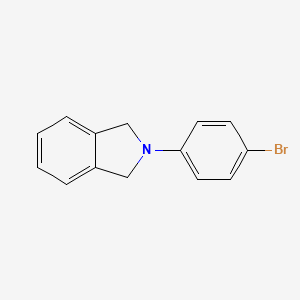
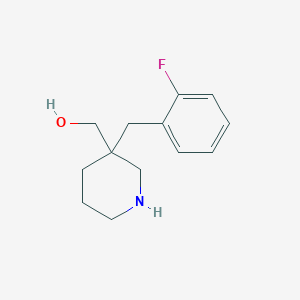
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B8669332.png)
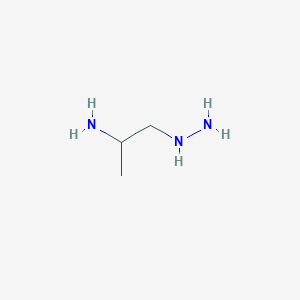
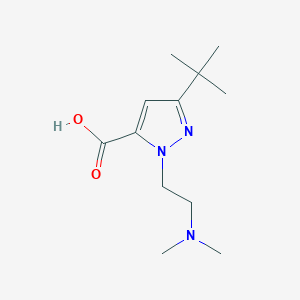
![4-(6'-(benzo[d]thiazol-2-yl)-3,3'-bipyridin-6-yl)-N,N-diphenylaniline](/img/structure/B8669358.png)
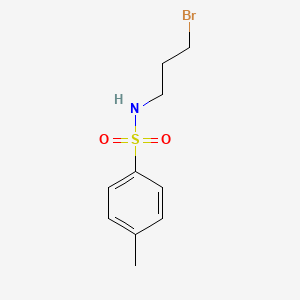
![1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-YL)oxy]-,(2R)-](/img/structure/B8669377.png)
